molecular formula C17H14ClN5O2S B6089583 7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B6089583
M. Wt: 387.8 g/mol
InChI Key: IQVDCMYMRUCIEE-UHFFFAOYSA-N
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Description

“7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” typically involves multi-step organic reactions. The starting materials often include substituted pyridines, triazoles, and pyrimidines. Key steps may involve:

    Nucleophilic Substitution: Introduction of the chloro and methoxy groups on the phenyl ring.

    Cyclization: Formation of the triazolo and pyrimidine rings through cyclization reactions.

    Thioether Formation: Introduction of the ethylsulfanyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro or carbonyl groups if present.

    Substitution: Halogen exchange or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution on the aromatic ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Pharmacologically, this compound may exhibit activity against certain diseases or conditions. Research may focus on its potential as an anti-cancer, anti-inflammatory, or antiviral agent.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of “7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to modulation of their activity. This interaction can involve binding to active sites, altering protein conformation, or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
  • 7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-d][1,2,3]triazolo[1,5-a]pyrimidin-6(7H)-one

Uniqueness

The uniqueness of “7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” lies in its specific substitution pattern and ring structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

11-(5-chloro-2-methoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c1-3-26-17-20-16-19-9-11-12(23(16)21-17)6-7-22(15(11)24)13-8-10(18)4-5-14(13)25-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVDCMYMRUCIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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